N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide

Catalog No.
S7634644
CAS No.
M.F
C17H18ClN3O3
M. Wt
347.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxyp...

Product Name

N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide

IUPAC Name

N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-9-14(19-10-20-15)17(22)21-13-3-2-8-24-16(13)11-4-6-12(18)7-5-11/h4-7,9-10,13,16H,2-3,8H2,1H3,(H,21,22)/t13-,16+/m1/s1

InChI Key

ZQUQFTKXTYGAOD-CJNGLKHVSA-N

SMILES

COC1=NC=NC(=C1)C(=O)NC2CCCOC2C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2CCCOC2C3=CC=C(C=C3)Cl

Isomeric SMILES

COC1=NC=NC(=C1)C(=O)N[C@@H]2CCCO[C@H]2C3=CC=C(C=C3)Cl
N-[(2S,3R)-2-(4-chlorophenyl)oxan-3-yl]-6-methoxypyrimidine-4-carboxamide, also known as GSK583, is a small-molecule inhibitor that targets Mtb (Mycobacterium tuberculosis). It is designed to act on the bacterial enzyme InhA by irreversibly binding to it and inhibiting its activity.
InhA, an enoyl-ACP reductase, is an essential enzyme involved in the biosynthesis of mycolic acids, which are unique to the bacterial cell wall. By inhibiting InhA, GSK583 disrupts the biosynthesis of mycolic acids, ultimately leading to the death of the Mtb bacteria.
GSK583 is a white to off-white solid with a molecular formula C19H19ClN2O4. It has a molecular weight of 388.82 g/mol and a melting point range of 258-262°C.
The synthesis of GSK583 involves multiple steps, starting with the reaction between 2,6-dimethoxypyrimidine-4-carboxylic acid and 2-amino-3-(4-chlorophenyl)oxirane. This is followed by various chemical reactions to yield the final product.
The characterization of GSK583 involves several analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
There are several analytical methods available for the detection and quantitation of GSK583. These include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS).
GSK583 has been shown to be highly effective against drug-sensitive and drug-resistant clinical strains of Mtb in vitro. It exhibits a minimum inhibitory concentration (MIC) of 0.03-0.1 μM against various Mtb strains.
In vivo studies have shown that GSK583 is also effective against Mtb in a mouse model of tuberculosis. It has a half-life of approximately 1 hour and is rapidly cleared from the system.
GSK583 has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at doses up to 50 mg/kg. However, further studies are needed to evaluate its safety in humans.
GSK583 has potential applications in the treatment of tuberculosis, particularly in drug-resistant cases. It may also have applications in combination therapy with other tuberculosis drugs.
GSK583 is currently in the preclinical development stage, with ongoing studies to evaluate its safety and efficacy in animal models. Clinical trials are planned in the near future to evaluate its safety and efficacy in humans.
GSK583 has potential implications in the field of tuberculosis research and drug development, particularly for drug-resistant cases. It may also have applications in the development of combination therapy for tuberculosis.
Although GSK583 has shown promising results in preclinical studies, there are still limitations and challenges that need to be addressed. These include its safety profile and potential for drug-drug interactions. Future research should focus on further optimizing its efficacy and safety in humans.
1. Design and development of new inhibitors targeting different enzymes involved in mycolic acid biosynthesis
2. Investigating the mechanism of action of GSK583 and its potential interactions with other tuberculosis drugs
3. Evaluation of the safety and efficacy of GSK583 in human clinical trials
4. Development of combination therapy with GSK583 and other tuberculosis drugs
5. Investigating the potential of GSK583 in the treatment of non-tuberculous mycobacterial infections
6. Development of new formulations to improve the bioavailability and pharmacokinetics of GSK583
7. Investigating the potential of GSK583 in the treatment of other bacterial infections
8. Development of new diagnostic tools to detect drug-resistant tuberculosis cases and to assess the efficacy of GSK583 and other tuberculosis drugs
9. Investigation of the potential of GSK583 as a preventive measure against tuberculosis infection
10. Assessment of the cost-effectiveness of GSK583 and other tuberculosis drugs in low-income and high-burden countries.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

347.1036691 g/mol

Monoisotopic Mass

347.1036691 g/mol

Heavy Atom Count

24

Dates

Modify: 2023-11-24

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